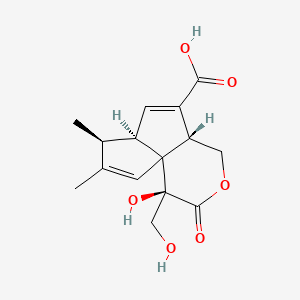
Pentalenolactone O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalenolactone O is a terpene lactone.
This compound is a natural product found in Streptomyces omiyaensis with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Vascular Smooth Muscle Cell Proliferation
Pentalenolactone has been studied for its effect on rat vascular smooth muscle cell proliferation. It inhibits cell proliferation and DNA synthesis without causing cell death. This inhibition is linked to the suppression of the extracellular signal-regulated kinase1/2 (ERK1/2) cascade, a critical pathway in cell proliferation (Ikeda et al., 2001).
Role in Pentalenolactone Biosynthesis
Research on Streptomyces avermitilis has revealed the role of PtlF, a short-chain dehydrogenase, in pentalenolactone biosynthesis. It catalyzes the oxidation of specific intermediates in the biosynthetic pathway, highlighting a crucial step in the formation of pentalenolactone (You et al., 2007).
Inactivation of Glucose Metabolism in Eukaryotic Cells
Pentalenolactone exhibits a specific inhibitory action on glyceraldehyde-3-phosphate dehydrogenase, an enzyme vital in glucose metabolism. This inhibition affects various eukaryotic cell systems, disrupting both glycolytic and gluconeogenetic pathways, indicating a broad impact on cellular energy processes (Duszenko et al., 1982).
Exploration of Biosynthetic Gene Clusters
Genome mining has identified gene clusters responsible for pentalenolactone biosynthesis in different Streptomyces species. This research helps understand the molecular mechanisms underlying the production of this compound, including the identification of enzymes and their biochemical functions (Seo et al., 2011).
Sensitization of Cells to Hyperthermia
Pentalenolactone has been shown to sensitize Chinese hamster cells to hyperthermia by inhibiting glycolytic ATP synthesis. This indicates its potential in enhancing the efficacy of hyperthermia treatments, particularly in hypoxic cell conditions (Nagle et al., 1985).
Specificity for Spinach Glyceraldehyde-3-phosphate Dehydrogenases
The antibiotic's effects vary among different classes of glyceraldehyde-3-phosphate dehydrogenases in spinach leaves. This specificity suggests a potential application in studying enzymatic processes in plants (Mann & Mecke, 1979).
Inhibition in Trypanosoma Brucei
Pentalenolactone has been found effective in inhibiting the growth of Trypanosoma brucei, a parasitic protozoan, by targeting its glycolytic pathway. This provides insights into new therapeutic approaches for diseases caused by such parasites (Duszenko & Mecke, 1986).
Multifunctional Nonheme Iron Enzyme in Biosynthesis
Research has characterized a multifunctional mononuclear nonheme iron enzyme, PtlD, involved in neopentalenoketolactone biosynthesis. This enzyme exhibits hydroxylation, desaturation, and epoxidation activities, crucial for the formation of pentalenolactone (Deng et al., 2019).
Eigenschaften
Molekularformel |
C15H18O6 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(1R,4aR,6aR,7S)-1-hydroxy-1-(hydroxymethyl)-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H18O6/c1-7-4-14-10(8(7)2)3-9(12(17)18)11(14)5-21-13(19)15(14,20)6-16/h3-4,8,10-11,16,20H,5-6H2,1-2H3,(H,17,18)/t8-,10-,11+,14?,15-/m1/s1 |
InChI-Schlüssel |
FWDDYLWFBHUEKH-QXGHTHNXSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2C=C([C@H]3C2(C=C1C)[C@](C(=O)OC3)(CO)O)C(=O)O |
SMILES |
CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O |
Kanonische SMILES |
CC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O |
Synonyme |
pentalenolactone O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1S,3R,5S,7R,9R,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1253931.png)
![(1S,2S,8R,11S,12S,14S,16R)-2,16-dimethyl-5-azatetracyclo[9.7.0.02,8.012,16]octadecan-14-ol](/img/structure/B1253932.png)
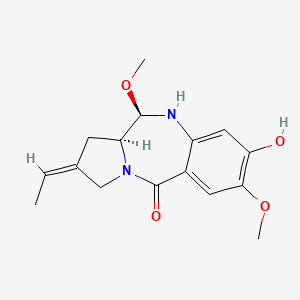
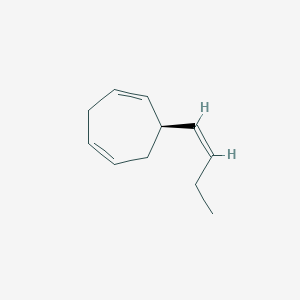
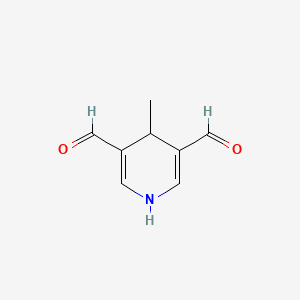

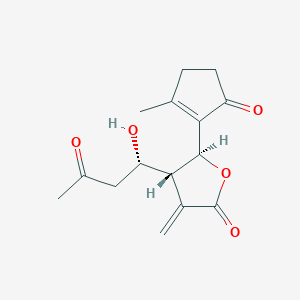
![6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid](/img/structure/B1253941.png)
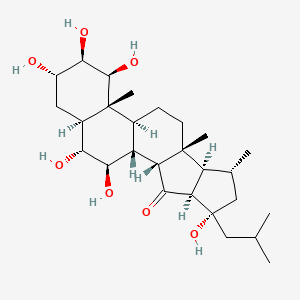
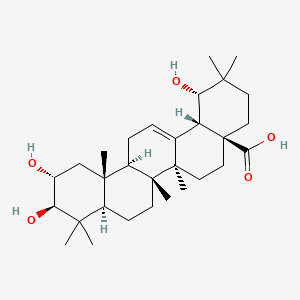

![(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid](/img/structure/B1253946.png)
![10-(azidomethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1253950.png)

